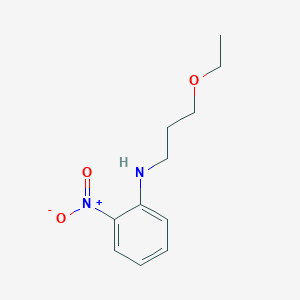

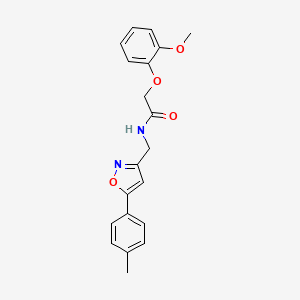

N-(3-ethoxypropyl)-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-ethoxypropyl)-2-nitroaniline” is a compound that contains an ethoxypropyl group attached to a nitrogen atom, which is further connected to a 2-nitroaniline group . The presence of the nitro group (-NO2) and the aniline group (a phenyl group attached to an amino group) suggests that this compound might have properties similar to those of nitroanilines .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 2-nitroaniline group connected to a 3-ethoxypropyl group via a nitrogen atom . The presence of the nitro group could potentially contribute to the compound’s reactivity .科学的研究の応用

Oxidative DNA and RNA Damage Study

Research has demonstrated the impact of nitropropane compounds (a close relative to nitroaniline derivatives) on oxidative damage to DNA and RNA in rats, highlighting the carcinogenic potential of such compounds through the intracellular generation of reactive oxygen species or free radicals (Fiala, Conaway, & Mathis, 1989).

Chemical Sensing and Environmental Applications

Novel aza-BODIPY dyes, incorporating ethoxy-N,N-diethylaniline groups (closely related to the chemical structure of interest), have been developed for the selective and sensitive visual detection of copper ions. This indicates the potential of nitroaniline derivatives in environmental monitoring and chemical sensing (Gawale et al., 2019).

Polymer Research for Drug Delivery

Poly(N-(2-hydroxypropyl)methacrylamide) copolymers, modified with oligopeptide side-chains including p-nitroanilide (a structure related to N-(3-ethoxypropyl)-2-nitroaniline), have been designed for efficient degradation by lysosomal enzymes. This suggests applications in the development of targeted drug delivery systems (Duncan et al., 1983).

Fluorescent Probes for Biological Research

Research into profluorescent nitroxides for sensing and stabilizing radical-mediated oxidative damage in polymers also touches on the broader utility of nitroaniline derivatives in developing sensitive detection methods for biological and material sciences (Blinco et al., 2008).

Synthetic Chemistry Applications

Nitroaniline derivatives are used as intermediates in the synthesis of complex organic compounds, demonstrating their versatility and utility in organic synthesis. For example, the study of 2,2,3-Tribromopropanal for the synthesis of 3-bromoquinolin-6-ols involves transformations of nitroaniline derivatives, underscoring their importance in chemical synthesis (Lamberth et al., 2014).

作用機序

特性

IUPAC Name |

N-(3-ethoxypropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGYBQREWZCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

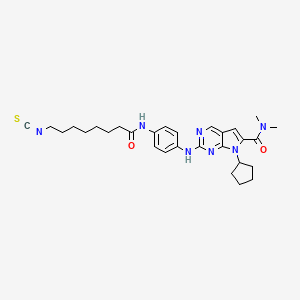

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2708595.png)

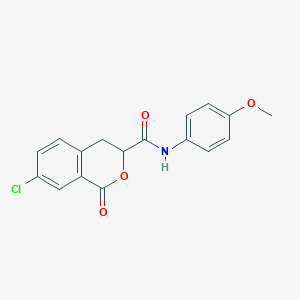

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)

![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)